7-(4-fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
7-(4-Fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative structurally characterized by a fluorinated phenyl group at position 7, a hydroxyl-substituted phenyl group at position 8, and a methyl group at position 1.
Properties
IUPAC Name |
7-(4-fluorophenyl)-6-(2-hydroxyphenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O3/c1-24-17-16(18(28)23-20(24)29)25-10-14(11-6-8-12(21)9-7-11)26(19(25)22-17)13-4-2-3-5-15(13)27/h2-10,27H,1H3,(H,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVBCBFXPHGONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=CC=C4O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its imidazo[2,1-f]purine core, which is known for its biological activity. The presence of the fluorophenyl and hydroxyphenyl substituents enhances its interaction with biological targets.
5-HT1A Receptor Agonism
Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit activity at the serotonin 5-HT1A receptor, which is a significant target for antidepressant therapies. In particular, studies have shown that related compounds demonstrate partial agonist activity at this receptor, which correlates with antidepressant-like effects observed in animal models .
Antidepressant-Like Effects
In a study assessing various imidazo[2,1-f]purine derivatives, including the compound , significant antidepressant-like effects were noted in forced swim tests. The mechanism appears to involve modulation of serotonin pathways, with the compound showing favorable pharmacokinetic properties that enhance its central nervous system penetration .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound acts as a partial agonist at the 5-HT1A receptor.
- Pharmacokinetics : It demonstrates favorable absorption and distribution characteristics that enhance its efficacy in vivo.
- Side Effect Profile : Unlike many traditional antidepressants, it does not exhibit anticholinergic properties but may induce mild sedation and lipid metabolism changes upon chronic administration .
Comparative Studies
Comparative studies between this compound and other derivatives have highlighted differences in their pharmacological profiles. For instance:
- AZ-853 vs. AZ-861 : Both compounds showed antidepressant-like activity; however, AZ-853 exhibited more potent effects due to better brain penetration compared to AZ-861. This suggests that structural modifications significantly influence biological activity and therapeutic potential .
In Vitro and In Vivo Studies
Extensive in vitro assays have been conducted to evaluate the binding affinity of this compound to various receptors including serotonin and dopamine receptors. The results indicate a promising profile for further development into therapeutic agents targeting mood disorders and possibly other neurological conditions.
Data Tables
| Compound | 5-HT1A Activity | Antidepressant-Like Effect | Side Effects |
|---|---|---|---|
| This compound | Partial Agonist | Significant in Forced Swim Test | Mild Sedation |
| AZ-853 | Stronger Agonist | More Potent | Weight Gain |
| AZ-861 | Weaker Agonist | Less Potent | None |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Receptor Affinity :
- Fluorine and trifluoromethyl groups at the phenyl ring (e.g., AZ-853 vs. AZ-861) enhance 5-HT1A receptor binding (Ki: 0.6 vs. 0.2 nM) .
- The hydroxyl group in the target compound may reduce lipophilicity (lower logP vs. AZ-853/861) but improve solubility and hydrogen bonding with receptors.
Methyl groups (e.g., 1,3-diMe in AZ-853) correlate with higher α1-adrenergic receptor off-target effects .
Safety Profiles :
- Hydroxyl groups (target compound) may mitigate cardiovascular side effects (e.g., hypotension) compared to piperazinyl derivatives .
- Lipophilic substituents (e.g., CF3 in AZ-861) are linked to metabolic disturbances .
Research Findings and Mechanistic Insights
Serotonin Receptor Modulation
Imidazopurine-diones primarily act as 5-HT1A receptor partial agonists, with fluorinated arylpiperazinyl derivatives showing nanomolar affinity (Ki < 1 nM) . Molecular docking studies suggest that the fluorophenyl group engages in π-π stacking with receptor residues, while alkyl chains anchor the compound in hydrophobic pockets .
PDE Inhibition and Secondary Targets
Most analogues exhibit weak PDE4B/PDE10A inhibition (IC50 > 10 μM), indicating selectivity for serotonin receptors over phosphodiesterases . This contrasts with older antidepressants like rolipram (PDE4B IC50 = 0.1 μM), reducing risks of nausea and emesis associated with PDE4 inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
